molecular formula C20H16ClN3S B12721626 (Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea CAS No. 126145-81-1

(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea

Cat. No.: B12721626
CAS No.: 126145-81-1
M. Wt: 365.9 g/mol
InChI Key: DCMLHBMPTMSGCT-UHFFFAOYSA-N
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Description

(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea is a thiourea derivative with a complex structure that includes an amino group, a chlorine atom, and a phenylmethylene group. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea typically involves the condensation of 2-amino-5-chlorobenzaldehyde with phenylthiourea under specific reaction conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve the use of thioacylation reactions. These methods are efficient and can be scaled up for large-scale production. The use of green chemistry principles, such as aqueous medium reactions and the avoidance of toxic solvents, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimalarial effects.

    Industry: Utilized in the production of dyes, elastomers, and photographic films

Mechanism of Action

The mechanism of action of (Z)-((2-Amino-5-chlorophenyl)phenylmethylene)phenylthiourea involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

126145-81-1

Molecular Formula

C20H16ClN3S

Molecular Weight

365.9 g/mol

IUPAC Name

4-(2-amino-5-chlorophenyl)-1,4-diphenyl-1,3-diazetidine-2-thione

InChI

InChI=1S/C20H16ClN3S/c21-15-11-12-18(22)17(13-15)20(14-7-3-1-4-8-14)23-19(25)24(20)16-9-5-2-6-10-16/h1-13H,22H2,(H,23,25)

InChI Key

DCMLHBMPTMSGCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(NC(=S)N2C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)N

Origin of Product

United States

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